7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Brand Name: Vulcanchem
CAS No.: 160657-07-8
VCID: VC2444992
InChI: InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15)
SMILES: COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

CAS No.: 160657-07-8

Cat. No.: VC2444992

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one - 160657-07-8

Specification

CAS No. 160657-07-8
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Standard InChI InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15)
Standard InChI Key MBJHTTHLPWXYJN-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2
Canonical SMILES COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2

Introduction

Chemical Properties and Structure

Basic Physicochemical Properties

7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with the CAS number 160657-07-8. The compound possesses distinctive chemical properties that contribute to its potential applications in various fields, particularly in medicinal chemistry. Table 1 summarizes the key physicochemical properties of this compound.

Table 1. Physicochemical Properties of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
CAS Number160657-07-8
IUPAC Name7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Standard InChIInChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15)
Standard InChIKeyMBJHTTHLPWXYJN-UHFFFAOYSA-N
SMILESCOC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2

The molecular structure consists of a quinoxaline system fused with a pyrrole ring, featuring a methoxy group at position 7 and a ketone functionality at position 4. This unique structural arrangement contributes to its chemical reactivity and biological activities .

Structural Features

The compound features a tricyclic system with two nitrogen-containing heterocycles. The pyrrole and quinoxaline rings are fused in a way that creates a planar, conjugated structure. The methoxy group at position 7 is an electron-donating substituent that affects the electronic properties of the aromatic system, while the carbonyl group at position 4 provides a site for potential hydrogen bonding interactions with biological targets .

The structural characteristics of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one make it an interesting scaffold for medicinal chemistry applications. The presence of multiple nitrogen atoms in the heterocyclic system provides potential binding sites for interactions with biological targets, particularly proteins and nucleic acids .

Synthesis Methods

One-Pot Three-Component Reactions

One of the primary methods for synthesizing 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one and related derivatives involves one-pot three-component reactions. As reported in the literature, this approach typically utilizes benzimidazoles, alkyl bromoacetates, and electron-deficient alkynes as starting materials .

The reaction pathway involves the quaternization of 1-substituted benzimidazoles with ethyl bromoacetate leading to benzimidazolium bromides. This is followed by the generation of benzimidazolium N-ylides and subsequent reaction with activated alkynes to form primary cycloadducts. The formation of pyrrolo[1,2-a]quinoxalin-4-ones involves imidazole ring-opening initiated by deprotonation, followed by ring-closure involving the carbethoxy C=O group .

A novel synthetic pathway starting from benzimidazoles unsubstituted at the imidazole ring, alkyl bromoacetates, and non-symmetrical electron-deficient alkynes in a 1:2:1 molar ratio, using 1,2-epoxybutane at reflux temperature, has been reported to directly yield pyrrolo[1,2-a]quinoxalin-4-ones in fair yields through an one-pot three-component reaction .

I₂-Catalyzed Synthesis

Another efficient approach for synthesizing pyrrolo[1,2-a]quinoxaline derivatives involves I₂-catalyzed one-pot synthesis via sp³ and sp² C-H cross-dehydrogenative coupling. This method has been documented for the synthesis of various pyrrolo[1,2-a]quinoxaline derivatives, including methoxy-substituted variants .

The procedure typically involves a purification by flash chromatography in a mixture of petroleum ether, ethyl acetate, and dichloromethane. For example, related compounds like (7-methoxypyrrolo[1,2-a]quinoxalin-4-yl)(phenyl)methanone have been prepared according to general procedures and isolated as yellow solids with yields up to 86% .

Visible Light-Mediated Synthesis

A more recent development in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method utilizes aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization processes .

This catalyst-free methodology provides a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones using inexpensive standard laboratory reagents. The scalability of this protocol has been demonstrated through gram-scale synthesis, making it potentially valuable for larger-scale production .

Copper-Catalyzed Processes

Copper-catalyzed processes represent another important synthetic route for pyrrolo[1,2-a]quinoxaline derivatives. As described in recent literature, this approach involves a copper-catalyzed aerobic oxidative domino reaction for the synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 1-(2-halophenyl)-1H-pyrroles .

This method demonstrates good tolerance for different functional groups, allowing for the preparation of various substituted derivatives. The copper-catalyzed process provides an atom-economical and environmentally friendly approach to these heterocyclic compounds .

Biological Activities and Applications

Anticancer Properties

The pyrrolo[1,2-a]quinoxaline system, including methoxy-substituted derivatives, has demonstrated significant anticancer properties in various studies. Recent research has shown that certain pyrrolo[1,2-a]quinoxaline derivatives exhibit antiproliferative activities in GPER-expressing breast cancer cells .

4,5-Dihydropyrrolo[1,2-a]quinoxalines have been identified as interesting druggable scaffolds with multifaceted biological properties, including anticancer properties targeting the G protein-coupled estrogen receptor 1 (GPER). The synthesis and preliminary antiproliferative activity of new 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines have been reported, inspired by known antiproliferative agents (G-1, G-15, and G-36) .

In vitro MTT assays have shown that the presence of specific functional groups, such as isopropyl and acetyl groups, can provide promising antiproliferative compounds. These findings suggest that 4,5-dihydropyrrolo[1,2-a]quinoxalines remain feasible scaffolds for developing anticancer agents against GPER-expressing cells .

Antimalarial Activity

Certain pyrrolo[1,2-a]quinoxaline derivatives have shown promising antimalarial activity. Novel series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for in vitro activity against the intraerythrocytic stage of W2 and 3D7 Plasmodium falciparum strains, showing good antimalarial activity with IC₅₀ values in the μM range .

Structure-activity relationship studies have identified specific bis-pyrrolo[1,2-a]quinoxalines as potent antimalarial candidates with selectivity indices (SI) of 40.6 on the W2 strain and 39.25 on the 3D7 strain. Research has also explored the possibility of targeting Plasmodium telomeres by stabilizing the Plasmodium telomeric G-quadruplexes through these compounds .

Sirtuin Activators

Recent research has identified a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators with low cytotoxicity . Sirtuin 6 (Sirt6) is a member of the sirtuin family of NAD⁺-dependent enzymes that play important roles in various cellular processes, including genome stability, metabolic homeostasis, and aging.

The development of these compounds involved systematic chemical modifications and pharmacological evaluations. Various amino side chains and substituted piperazine moieties were incorporated into the pyrrolo[1,2-a]quinoxaline scaffold to optimize activity and selectivity .

Other Biological Activities

The pyrrolo[1,2-a]quinoxaline system has demonstrated additional biological activities as noted in various research studies:

  • Antimycobacterial activity against Mycobacterium tuberculosis

  • Anti-HIV activity

  • Modulation of estrogen receptor activity

These diverse biological properties make the pyrrolo[1,2-a]quinoxaline scaffold, including its methoxy-substituted derivatives, valuable for drug discovery and development efforts .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on pyrrolo[1,2-a]quinoxaline derivatives have provided valuable insights into the impact of structural modifications on biological activities. These studies have revealed that the nature and position of substituents on the pyrrolo[1,2-a]quinoxaline scaffold significantly influence the compound's biological properties .

For anticancer activities, the presence of isopropyl groups has been associated with promising antiproliferative effects. Similarly, acetyl groups have shown contributions to antiproliferative activity, although their role in GPER transactivation requires further investigation .

The methoxy group at position 7 in 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one likely contributes to its biological activities through modulation of electronic properties, lipophilicity, and potential hydrogen bonding interactions. Further research is needed to fully elucidate the specific contributions of this substituent to the compound's pharmacological profile.

Related Compounds

Analogs with Different Substituents

Several analogs of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one with different substituents have been synthesized and studied. These include:

  • 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS: 136773-67-6)

  • 7-chloropyrrolo[1,2-a]quinoxalin-4-one derivatives

  • 7-methylpyrrolo[1,2-a]quinoxalin-4-one compounds

These structural analogs exhibit varying physicochemical properties and biological activities, providing valuable information for structure-activity relationship studies and optimization of lead compounds for specific therapeutic applications.

Spiro Derivatives

Spiro derivatives of pyrrolo[1,2-a]quinoxalines represent another important class of related compounds. Among these, 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] (CAS: 958707-54-5) is structurally related to 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one .

This spiro compound has a molecular formula of C₁₆H₁₉N₃O and a molecular weight of 269.34 g/mol. The incorporation of a spiro piperidine ring at position 4 introduces additional three-dimensionality and may influence the compound's pharmacokinetic properties and biological activities .

More complex derivatives, such as (7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-yl)-quinolin-5-ylmethanone, have also been reported. These compounds feature additional functional groups that may confer specific biological properties and have potential applications in drug discovery .

Table 2. Comparison of 7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-oneC₁₂H₁₀N₂O₂214.22160657-07-8Methoxy at position 7, ketone at position 4
7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-oneC₁₁H₇FN₂O202.19136773-67-6Fluoro at position 7, ketone at position 4
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]C₁₆H₁₉N₃O269.34958707-54-5Methoxy at position 7, spiro piperidine at position 4

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